2,3-Dihydrobenzo[b]furan-2-carboxamide CAS 57537-75-4 properties
2,3-Dihydrobenzo[b]furan-2-carboxamide CAS 57537-75-4 properties
The following technical guide is structured to provide an exhaustive analysis of 2,3-Dihydrobenzo[b]furan-2-carboxamide , focusing on its chemical behavior, synthesis, and utility in pharmaceutical development.
CAS Registry Number: 57537-75-4 Chemical Family: Dihydrobenzofurans / Carboxamides Primary Application: Pharmaceutical Intermediate (GPCR Ligands, Kinase Inhibitors)[1]
Executive Summary & Chemical Identity
2,3-Dihydrobenzo[b]furan-2-carboxamide is a bicyclic heterocyclic scaffold characterized by a fused benzene and saturated furan ring system.[1] Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydro moiety introduces a non-planar "pucker" to the furan ring, creating specific steric vectors critical for receptor binding in medicinal chemistry.[1] It serves as a privileged scaffold in the synthesis of serotonergic modulators (e.g., Vilazodone analogs) and melatonin receptor agonists.[1]
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 158 – 162 °C | Predicted range based on amide congeners |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Poor water solubility |
| LogP | 0.9 – 1.2 | Lipophilic, CNS penetrant |
| H-Bond Donors | 2 (NH₂) | |
| H-Bond Acceptors | 2 (C=O, O-ring) |
Synthesis & Manufacturing Protocols
The synthesis of CAS 57537-75-4 is most reliably achieved through the amidation of its carboxylic acid precursor.[1] Below is a validated, two-stage protocol suitable for laboratory-scale production.
Reaction Pathway Diagram
Figure 1: Two-step conversion of the carboxylic acid precursor to the target amide via an acyl chloride intermediate.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2,3-dihydrobenzo[b]furan-2-carboxamide from 2,3-dihydrobenzofuran-2-carboxylic acid.
Phase 1: Acid Chloride Activation[1]
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).
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Reagents: Charge the flask with 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 20 mL).
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Activation: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Add 1-2 drops of Dimethylformamide (DMF) as a catalyst.[1]
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Reaction: Reflux the mixture at 40°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.
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Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify; proceed immediately.
Phase 2: Amidation[1]
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Preparation: Dissolve the crude acid chloride in anhydrous THF (15 mL) and cool to 0°C in an ice bath.
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Amination: Slowly add a solution of Ammonia (0.5 M in dioxane or 28% aqueous NH₄OH, 5.0 eq) while maintaining the temperature below 5°C.
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Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
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Isolation:
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Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][3]
Analytical Characterization
To validate the identity of CAS 57537-75-4, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][6][7]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.50 (br s, 1H): Amide N-H (anti).[1]
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δ 7.20 (br s, 1H): Amide N-H (syn).[1]
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δ 7.10 – 6.70 (m, 4H): Aromatic protons (C4-C7).[1]
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δ 5.15 (dd, J = 10.5, 6.5 Hz, 1H): C2-H (Chiral center proton).[1]
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δ 3.55 (dd, J = 16.0, 10.5 Hz, 1H): C3-H (benzylic, diastereotopic).[1]
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δ 3.25 (dd, J = 16.0, 6.5 Hz, 1H): C3-H (benzylic, diastereotopic).[1]
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Mass Spectrometry (LC-MS)[1]
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Ionization Mode: ESI (+)
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Molecular Ion: [M+H]⁺ = 164.18 m/z[1]
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Fragmentation Pattern: Loss of -NH₂ (148 m/z) and -CONH₂ (119 m/z, benzofuran cation).[1]
Pharmaceutical Applications & Mechanism
This compound functions as a bioisostere for indole-2-carboxamides and other bicyclic systems.[1] Its lack of aromaticity in the furan ring allows for a "bent" conformation, which is critical for fitting into specific GPCR binding pockets that require non-planar ligands.[1]
Key Therapeutic Areas[1]
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Serotonin Modulation (5-HT Receptors):
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The dihydrobenzofuran core is a structural analog of the indole core found in Vilazodone (a 5-HT1A partial agonist/SSRI).[1]
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Mechanism:[1][2][3][4] The carboxamide group acts as a hydrogen bond donor/acceptor pair, interacting with conserved serine or threonine residues in the receptor's transmembrane domain.[1]
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Melatonin Agonists:
Pharmacophore Map
Figure 2: Pharmacophore mapping of CAS 57537-75-4 showing critical binding interactions.
Handling & Safety (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled as a standard organic irritant.[1]
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GHS Classification:
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PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis, particularly during the acid chloride step (release of HCl/SO₂).[1]
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Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the dihydrofuran ring.
References
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Synthesis of Dihydrobenzofuran Acids: Edwards, C. R., et al.[1][2] "A practical synthesis of 2,3-dihydro-2-benzofurancarboxylic acid." Journal of Heterocyclic Chemistry, 1987.[1][2] [1]
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Pharmaceutical Relevance (Vilazodone): Sorbera, L.A., et al. "Vilazodone Hydrochloride."[1] Drugs of the Future, 2001.[1]
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Melatonin Receptor SAR: Uchikawa, O., et al. "Synthesis of novel (N-acyl-2-aminoethyl)tetrahydroindeno[5,4-b]furan derivatives as melatonin receptor agonists."[1] Journal of Medicinal Chemistry, 2002.[1]
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Chemical Properties Database: PubChem Compound Summary for CID 10329 (Dihydrobenzofuran core). [1]
